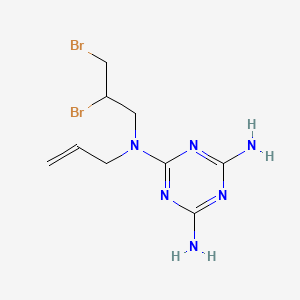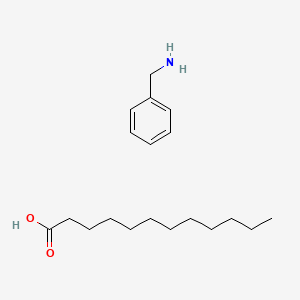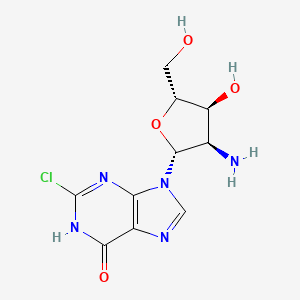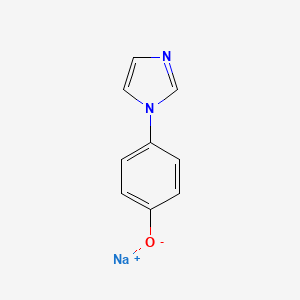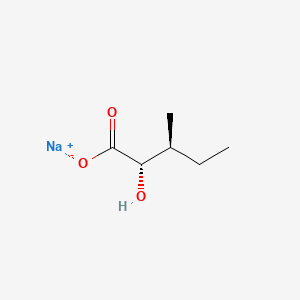
Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate is an organic compound with a complex stereochemistry It is a sodium salt derivative of 2-hydroxy-3-methylvaleric acid, which is a chiral molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate typically involves the esterification of 2-hydroxy-3-methylvaleric acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry is maintained.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and precise control of reaction parameters is crucial to achieve high yields and purity. The final product is usually obtained through crystallization and purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by acting as a substrate or inhibitor, influencing metabolic processes and cellular functions.
相似化合物的比较
Sodium 2-hydroxy-3-methylbutyrate: Similar structure but with a different carbon chain length.
Sodium 2-hydroxy-3-methylpentanoate: Another homolog with a different carbon chain length.
Sodium 2-hydroxy-3-methylhexanoate: A longer-chain homolog with similar functional groups.
Uniqueness: Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate is unique due to its specific stereochemistry and the presence of a hydroxyl group at the second carbon position. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
54641-22-4 |
|---|---|
分子式 |
C6H11NaO3 |
分子量 |
154.14 g/mol |
IUPAC 名称 |
sodium;(2S,3S)-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-3-4(2)5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1/t4-,5-;/m0./s1 |
InChI 键 |
GVCWJRGDIHEKAT-FHAQVOQBSA-M |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)[O-])O.[Na+] |
规范 SMILES |
CCC(C)C(C(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


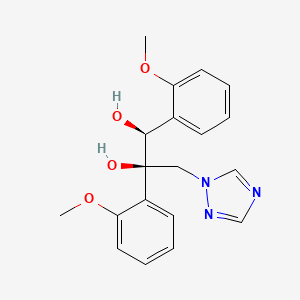
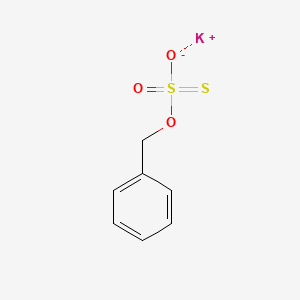

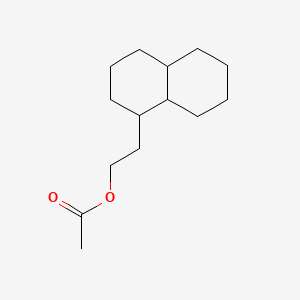
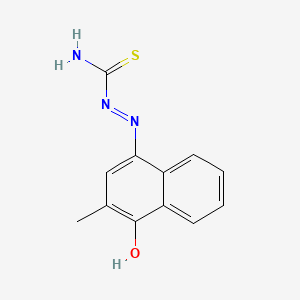
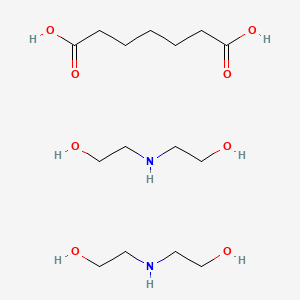
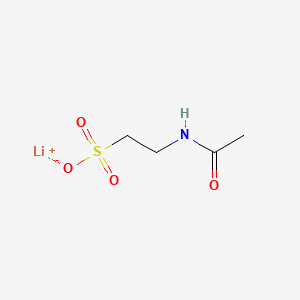
![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)
